molecular formula C18H12Cl2F3N3 B11447586 N-(4-chlorobenzyl)-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

N-(4-chlorobenzyl)-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11447586
M. Wt: 398.2 g/mol
InChI Key: OPTDFSYTYAHZHF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with trifluoromethylpyrimidine under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often involving halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-(4-chlorophenyl)-6-methylpyrimidin-2-amine
  • N-(4-chlorobenzyl)-4-(4-chlorophenyl)-6-ethylpyrimidin-2-amine
  • N-(4-chlorobenzyl)-4-(4-chlorophenyl)-6-(trifluoromethyl)quinazolin-2-amine

Uniqueness

N-(4-chlorobenzyl)-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C18H12Cl2F3N3

Molecular Weight

398.2 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H12Cl2F3N3/c19-13-5-1-11(2-6-13)10-24-17-25-15(9-16(26-17)18(21,22)23)12-3-7-14(20)8-4-12/h1-9H,10H2,(H,24,25,26)

InChI Key

OPTDFSYTYAHZHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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